molecular formula C13H17N3 B14208175 Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- CAS No. 832723-60-1

Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-

Cat. No.: B14208175
CAS No.: 832723-60-1
M. Wt: 215.29 g/mol
InChI Key: JVUIIQFDOLNHDF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- typically involves the alkylation of pyrazoles with appropriate reagents. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with N,N-dimethylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pyrazole ring structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- is unique due to its combination of a pyrazole ring with a dimethylbenzenamine moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

832723-60-1

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylaniline

InChI

InChI=1S/C13H17N3/c1-10-9-11(2)16(14-10)13-8-6-5-7-12(13)15(3)4/h5-9H,1-4H3

InChI Key

JVUIIQFDOLNHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2N(C)C)C

Origin of Product

United States

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